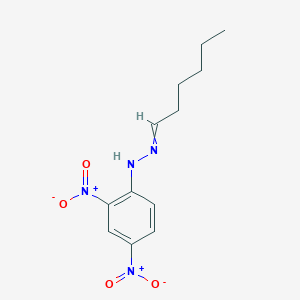

Hexanal 2,4-dinitrophenylhydrazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hexanal 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C12H16N4O4 and a molecular weight of 280.2798 . It is derived from the reaction of hexanal with 2,4-dinitrophenylhydrazine. This compound is often used in analytical chemistry, particularly in the identification and quantification of aldehydes and ketones.

準備方法

Synthetic Routes and Reaction Conditions: Hexanal 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between hexanal and 2,4-dinitrophenylhydrazine. . The reaction proceeds at room temperature, forming a bright orange or yellow precipitate, which is the hydrazone derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

化学反応の分析

Types of Reactions: Hexanal 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. The 2,4-dinitrophenylhydrazine adds across the carbon-oxygen double bond of hexanal (addition stage) to form an intermediate, which then loses a molecule of water (elimination stage) .

Common Reagents and Conditions:

Reagents: 2,4-dinitrophenylhydrazine, methanol, sulfuric acid.

Conditions: Room temperature, typically in a methanolic solution.

Major Products: The major product of the reaction between hexanal and 2,4-dinitrophenylhydrazine is this compound itself. This compound is characterized by its bright orange or yellow color, which is indicative of the presence of the hydrazone functional group.

科学的研究の応用

Analytical Applications

1. Carbonyl Compound Analysis

Hexanal 2,4-dinitrophenylhydrazone is primarily utilized for the qualitative and quantitative analysis of carbonyl compounds through the formation of hydrazones. This method is widely recognized for its effectiveness in identifying aldehydes and ketones in various samples, including food products and environmental samples. The reaction involves the condensation of carbonyl compounds with 2,4-dinitrophenylhydrazine to yield a colored precipitate, which can be quantified using spectrophotometry or chromatography.

Case Study: Food Safety

In a study conducted by Jun Cao et al., hexanal was analyzed in oxidized edible oils using high-performance liquid chromatography coupled with mass spectrometry (HPLC-QqQ-MS). The formation of this compound allowed for the assessment of lipid oxidation levels in food products, providing critical insights into food safety and quality control .

Environmental Applications

2. Environmental Monitoring

This compound is also employed in environmental testing to monitor aldehyde emissions from industrial processes. Its stability and sensitivity make it an ideal candidate for assessing air quality and identifying potential pollutants.

Data Table: Environmental Testing Standards

| Parameter | Methodology | Detection Limit |

|---|---|---|

| Aldehyde Concentration | HPLC with UV detection | 0.1 µg/mL |

| Sample Type | Air samples | - |

| Reference Standard | Hexanal 2,4-DNPH | - |

Research Applications

3. Microbial Transformation Studies

This compound has been utilized in microbial transformation studies to track the metabolism of hexanal by various microorganisms. The formation of hydrazones serves as a marker for the presence of carbonyl compounds during microbial degradation processes.

Case Study: Microbial Screening

A study highlighted the use of DNPH assays to screen mutant strains of Rhodococcus rhodochrous that could accumulate specific steroid compounds. The application of hexanal derivatives facilitated the identification of mutants capable of enhanced substrate conversion, demonstrating its utility in biotechnological applications .

作用機序

The mechanism of action of hexanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds to the carbon-oxygen double bond of hexanal, forming an intermediate compound. This intermediate then undergoes elimination, losing a molecule of water to form the final hydrazone product . This reaction is commonly used to identify the presence of aldehydes and ketones due to the distinct color change that occurs.

類似化合物との比較

Hexanal 2,4-dinitrophenylhydrazone can be compared with other 2,4-dinitrophenylhydrazones derived from different aldehydes and ketones:

Ethanol 2,4-dinitrophenylhydrazone: Formed from the reaction of ethanal with 2,4-dinitrophenylhydrazine.

Propanone 2,4-dinitrophenylhydrazone: Formed from the reaction of propanone with 2,4-dinitrophenylhydrazine.

Uniqueness: this compound is unique due to its specific reactivity with hexanal, resulting in a distinct hydrazone derivative that can be easily identified by its color. This makes it particularly useful in analytical applications where precise identification of aldehydes is required.

特性

CAS番号 |

1527-97-5 |

|---|---|

分子式 |

C12H16N4O4 |

分子量 |

280.28 g/mol |

IUPAC名 |

N-[(Z)-hexylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3/b13-8- |

InChIキー |

SJUYYAXVFFVQNX-JYRVWZFOSA-N |

SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

異性体SMILES |

CCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。